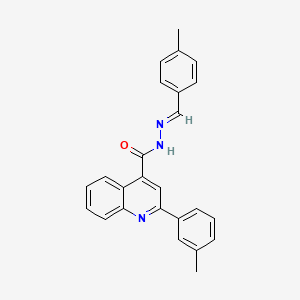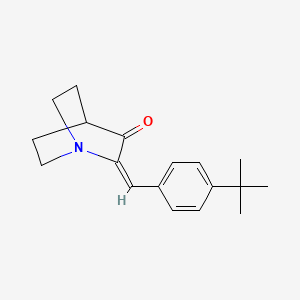![molecular formula C21H26N2O4 B5568045 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is a compound of interest due to its structural complexity and potential for various chemical reactions and applications. Its analysis contributes to a broader understanding of similar acetamide derivatives' chemical behavior and properties.
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, involves multiple steps including condensation, debenzylation, and reaction with substituted benzyl amines, yielding products with significant yields (Raju, 2008).
Molecular Structure Analysis
The crystal structure of depside derivatives related to our compound of interest has been elucidated, revealing their crystallization in specific space groups and providing detailed unit cell parameters. This information is crucial for understanding the molecular geometry and potential intermolecular interactions (Lv et al., 2009).
Chemical Reactions and Properties
Acetamide derivatives undergo a variety of chemical reactions, including hydrolysis under alkaline conditions, which has been studied to understand the reaction mechanisms and rate coefficients. These reactions are influenced by the molecular structure and substituent effects (Bowden et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallization behavior, are influenced by the molecular structure, specifically the arrangement of substituents and the overall molecular geometry. Studies on similar compounds provide insights into how these physical properties are determined (Shi et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the compound's behavior in chemical syntheses and applications. Detailed studies on the reactivity and stability of acetamide derivatives help in predicting the behavior of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide under similar conditions (Lazareva et al., 2017).
科学的研究の応用
Antifungal Properties
2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide derivatives have been identified as effective antifungal agents. These compounds exhibit fungicidal activity against various Candida species and also demonstrate antifungal activity against Aspergillus species. Enhancements in their chemical structure have led to improved plasmatic stability while maintaining their antifungal efficacy. The compounds have been tested both in vitro and in vivo, showing significant fungal load reduction in murine models of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Activity
Research on 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide derivatives has also explored their potential as antimicrobial agents. These compounds have demonstrated activity against various microbial species, showing potential as an alternative class of antimicrobial drugs. Their structure and activity have been extensively characterized, revealing specific compound variants with potent antimicrobial properties (Gul et al., 2017).
Structural Aspects in Chemistry
The structural properties of similar amide derivatives have been studied to understand their potential applications in various fields, including pharmaceuticals and material science. These studies involve examining the crystal structures and properties of salt and inclusion compounds, which can be critical for developing new materials with specific desired properties (Karmakar et al., 2007).
Synthesis of Novel Analogues
Researchers have focused on synthesizing novel analogues of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide to explore their potential biological activities. These novel compounds are characterized and assessed for various activities such as antimicrobial and antifungal properties, which could be valuable in pharmaceutical research (Jayadevappa et al., 2012).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-4-6-20(16(15)2)27-14-21(24)22-18-13-17(25-3)7-8-19(18)23-9-11-26-12-10-23/h4-8,13H,9-12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBAECYJWPEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)